Cas no 135-01-3 (1,2-Diethylbenzene)

1,2-Diethylbenzene structure
1,2-Diethylbenzene structure
1,2-Diethylbenzene
135-01-3
C10H14
134.21816
MFCD00009258
82012
8657

1,2-Diethylbenzene Properties

Names and Identifiers

    • 1,2-Diethylbenzene
    • 1,2-Diethylbenzene1000µg
    • o-Diethylbenzene
    • 1.2-Diethylben
    • o-diethylenzene
    • o-diethyl-benzen
    • 1,2-Diethylbenzol
    • 1,2-diethyl-benzen
    • Diethylbenzene, o-
    • Benzene, o-diethyl-
    • Diethylbenzene,95%
    • O-DIETHYLBENZENE
    • 1,2-DIETHYLBENZENE
    • Tox21_303467
    • EINECS 205-170-1
    • ortho-Diethylbenzene
    • 1,2-Diethylbenzene, technical grade, 92%
    • AKOS015888421
    • NCGC00259807-01
    • AI3-15336
    • 9A18Z78Q73
    • FT-0606393
    • Q2429316
    • DSSTox_RID_78595
    • LS-13808
    • UN2049
    • Benzene, 1,2-diethyl-; Benzene, o-diethyl- (8CI); 1,2-Diethylbenzene; o-Diethylbenzene
    • BIDD:ER0356
    • 1,2-DIETHYLBENZENE [HSDB]
    • 1,2-Diethylbenzene 100 microg/mL in Methanol
    • CHEMBL3186870
    • diethyl benzene
    • DSSTox_CID_7866
    • Diethylbenzol
    • DTXSID6052742
    • MFCD00009258
    • UNII-25HOX6T1LU
    • EC 246-874-9
    • NSC 405068
    • J-503819
    • NCGC00257453-01
    • 1,2-DiethyIbenzene
    • InChI=1/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h5-8H,3-4H2,1-2H
    • 4-05-00-01067 (Beilstein Handbook Reference)
    • 1,2-diethyl benzene
    • Benzene, 1,2-diethyl-
    • NS00001325
    • UNII-9A18Z78Q73
    • EINECS 246-874-9
    • FT-0624880
    • 3,4-diethylbenzene
    • CAS-25340-17-4
    • 4-05-00-01065 (Beilstein Handbook Reference)
    • DSSTox_GSID_27866
    • 25HOX6T1LU
    • Tox21_202258
    • BRN 1904392
    • Diethylbenzene [UN2049] [Flammable liquid]
    • HSDB 4081
    • 1,2-diethyl-benzene
    • MFCD00792900
    • BRN 1903396
    • 1,2-Diethylbenzene, >=99.0% (GC)
    • Benzene, diethyl-
    • A806866
    • 135-01-3
    • EN300-112423
    • technical grade, 92%
    • DTXCID507866
    • DIETHYLBENZENES
    • o-Diethylbenzene;
    • Benzene, odiethyl
    • Benzene, 1,2diethyl
    • oDiethylbenzene
    • DB-042262
    • +Expand
    • MFCD00009258
    • KVNYFPKFSJIPBJ-UHFFFAOYSA-N
    • InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h5-8H,3-4H2,1-2H3
    • CCC1=CC=CC=C1CC
    • 1904392

Computed Properties

  • 134.11000
  • 0
  • 0
  • 2
  • 134.10955
  • 10
  • 74
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0

Experimental Properties

  • 2.81140
  • 0.00000
  • n20/D 1.502(lit.)
  • Miscible with alcohol, benzene and carbon tetrachloride. Immiscible with water.
  • 183 °C(lit.)
  • −31 °C (lit.)
  • Fahrenheit: 131 ° f < br / > Celsius: 55 ° C < br / >
  • Colorless liquid [1]
  • Insoluble in water, soluble in most organic solvents such as ethanol \ benzene \ ether \ acetone [12]
  • Sensitive to heat
  • 0.88 g/mL at 25 °C(lit.)

1,2-Diethylbenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  1 h, 350 °C; 4 h, 350 °C
Reference
Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relations
Figueiredo, M. B.; Deuss, P. J.; Venderbosch, R. H.; Heeres, H. J., Biomass and Bioenergy, 2020, 134,

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Diphenylmethane diisocyanate ,  Gold, compd. with nickel (1:1) Solvents: Water ;  100 h, 330 °C
Reference
Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 Catalysts
Chistyakova, P. A.; Chistyakov, A. V.; Nikolaev, S. A.; Bagdatov, R. A.; Tsodikov, M. V.; et al, Petroleum Chemistry, 2022, 62(9), 1107-1125

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Palladium ;  1.3 h, 150 °C
Reference
Opportunities for selective catalysis within discrete portions of zeolites: The case for SSZ-57LP
Zones, S. I.; et al, Journal of Catalysis, 2013, 308, 213-225

Synthetic Circuit 4

Reaction Conditions
1.1 4 h, 350 °C
Reference
Shape-selective reactions with AEL and AFI type molecular sieves alkylation of benzene, toluene and ethylbenzene with ethanol, 2-propanol, methanol and t-butanol
Raj, K. Joseph Antony; et al, Journal of Molecular Catalysis A: Chemical, 2006, 243(1), 99-105

Synthetic Circuit 5

Reaction Conditions
Reference
Composition of products of alkylation of benzene with ethylene in the presence of zeolite-containing catalysts
Vlasov, V. G.; et al, Neftekhimiya, 1989, 29(4), 492-6

Synthetic Circuit 6

Reaction Conditions
1.1 4 h, 400 °C
2.1 4 h, 350 °C
Reference
Shape-selective reactions with AEL and AFI type molecular sieves alkylation of benzene, toluene and ethylbenzene with ethanol, 2-propanol, methanol and t-butanol
Raj, K. Joseph Antony; et al, Journal of Molecular Catalysis A: Chemical, 2006, 243(1), 99-105

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Aluminum ;  6 h, 3 MPa, 200 °C
Reference
Adjustment of the Al siting in MCM-22 zeolite and its effect on alkylation performance of ethylene with benzene
Wang, Yanan; et al, Catalysis Today, 2018, 316, 71-77

Synthetic Circuit 8

Reaction Conditions
1.1 3 - 15 s, 350 - 500 °C
Reference
1,3,5-Triethylbenzene Transformation Reactions Compared to Its Transalkylation Reaction with Ethylbenzene
Akhtar, M. Naseem; et al, Energy & Fuels, 2009, 23(8), 3866-3874

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: 1,1′-(1,5-Pentanediyl)bis[1-methylpyrrolidinium] ;  7 h, 10 bar, 350 °C
Reference
Alkylation of ethylbenzene by using IM-5 catalyst
Pathak, Kanchan; et al, International Journal of Research in Pharmacy and Chemistry, 2013, 3(2), 411-425

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Iron ,  Calcium ;  15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
Wang, Xiaofeng; et al, RSC Advances, 2022, 12(34), 22161-22174

1,2-Diethylbenzene Raw materials

1,2-Diethylbenzene Preparation Products

1,2-Diethylbenzene Related Literature